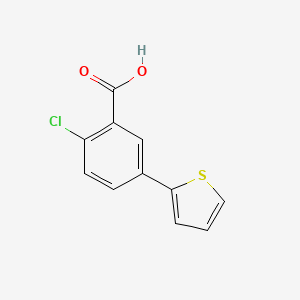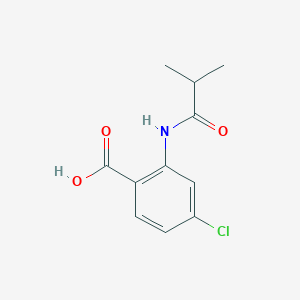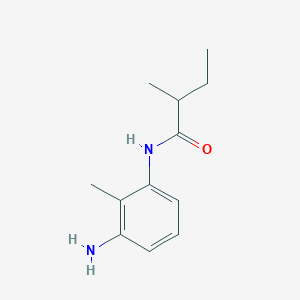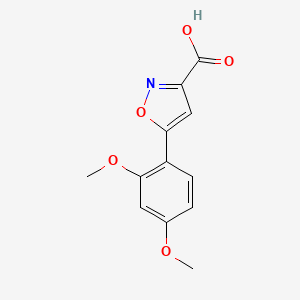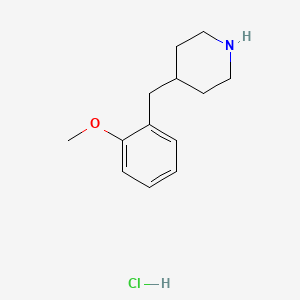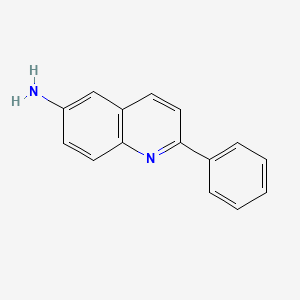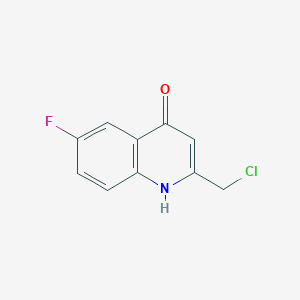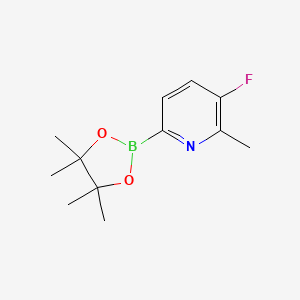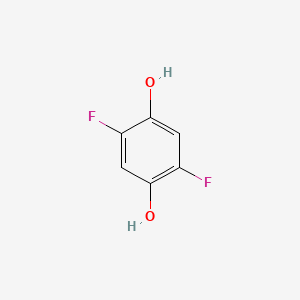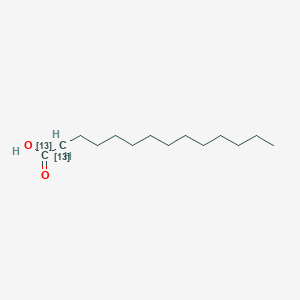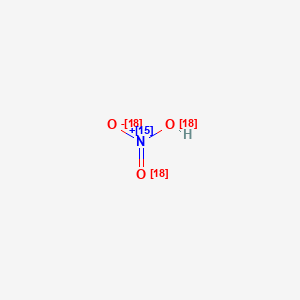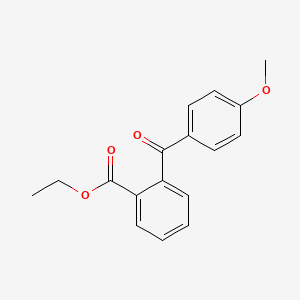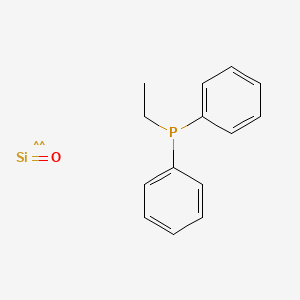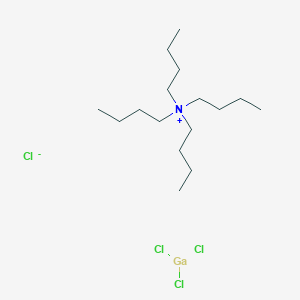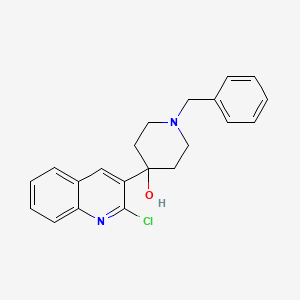
1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol
Vue d'ensemble
Description
“1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C21H21ClN2O. It has a molecular weight of 352.86 g/mol . This compound is utilized in various scientific research endeavors due to its unique structure.
Synthesis Analysis
The synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” involves several stages. The first stage involves the reaction of 2-Chloroquinoline with n-butyllithium and diisopropylamine in tetrahydrofuran at -78℃ for 2.5 hours . The second stage involves the addition of 1-phenylmethyl-4-piperidone in tetrahydrofuran at -78 - 20℃ for approximately 40 minutes . The reaction is then allowed to slowly warm to room temperature. After cooling the mixture back to -20 °C, the reaction is carefully quenched with water .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a chloroquinoline group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” are complex and involve multiple stages. The reactions involve the use of n-butyllithium and diisopropylamine, followed by the addition of 2-Chloroquinoline and 1-phenylmethyl-4-piperidone .Applications De Recherche Scientifique
Synthesis and Structural Studies :
- The synthesis and structure of novel quinolinone derivatives, including 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol, have been extensively researched. These studies focus on the synthesis methods and the structural characterization of these compounds using techniques like X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).
- Similar studies have been conducted on various derivatives, elucidating their molecular geometry, spectroscopic characteristics, and electronic properties using computational methods (Fatma et al., 2017).
Biological and Pharmacological Investigations :
- Research has been conducted on piperidine derivatives for their potential anti-acetylcholinesterase activity. These studies investigate the structural activity relationships and the efficacy of these compounds in inhibiting enzymes like acetylcholinesterase, which is significant in the context of diseases like Alzheimer's (Sugimoto et al., 1990).
- Other studies focus on the antipsychotic potential of heterocyclic analogues of piperidine compounds. These investigations include binding assays to various receptors and in vivo tests to evaluate their efficacy as antipsychotic agents (Norman et al., 1996).
Chemical Reactions and Catalysis :
- Research on catalyst-free multicomponent reactions involving piperidine derivatives, including 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol, has been reported. These studies explore efficient synthesis methods for novel compounds (Du et al., 2020).
- Additionally, studies on the use of piperidine derivatives in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines using novel nanomagnetic reusable catalysts have been explored (Ghorbani‐Choghamarani & Azadi, 2015).
Photophysical and Electrochemical Studies :
- There is research on the photophysical properties and photo-induced electron transfer of naphthalimides with piperazine substituents. Such studies contribute to the understanding of the electronic and optical properties of these compounds, which can be relevant in the development of materials for electronic applications (Gan et al., 2003).
Propriétés
IUPAC Name |
1-benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-20-18(14-17-8-4-5-9-19(17)23-20)21(25)10-12-24(13-11-21)15-16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQCRWPQYUNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2Cl)O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593829 | |
| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |
CAS RN |
783368-13-8 | |
| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

